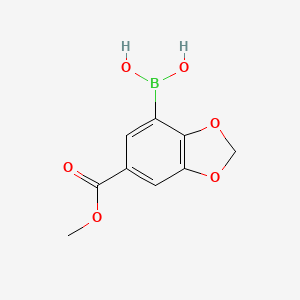

5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid

Description

5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methylenedioxy group (OCH₂O) at positions 2 and 3, a methoxycarbonyl (CO₂Me) group at position 5, and a boronic acid (B(OH)₂) moiety. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals and materials science . Its molecular formula is C₉H₇BO₆, with a purity of 96% as reported in commercial catalogs . The methylenedioxy group imparts rigidity and electronic effects, while the methoxycarbonyl group enhances electron-withdrawing properties, influencing reactivity and solubility.

Properties

IUPAC Name |

(6-methoxycarbonyl-1,3-benzodioxol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO6/c1-14-9(11)5-2-6(10(12)13)8-7(3-5)15-4-16-8/h2-3,12-13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSAEGYUZIGPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=C1OCO2)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid typically involves the reaction of appropriate phenylboronic acid derivatives with methoxycarbonyl and methylenedioxy groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where the boronic acid group is replaced by other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biological processes and as a tool for probing molecular interactions.

Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid involves its interaction with specific molecular targets and pathways. The compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid with analogous compounds:

Research Findings and Industrial Relevance

- Suzuki-Miyaura Cross-Coupling: The electron-withdrawing methoxycarbonyl group in this compound facilitates coupling with electron-deficient aryl halides, a property less pronounced in methoxy-substituted analogs .

- Pharmaceutical Applications : Methylenedioxy scaffolds are prevalent in bioactive molecules (e.g., antipsychotics). This compound’s structure positions it as a candidate for synthesizing such derivatives .

- Comparative Solubility: The ester group enhances solubility in polar aprotic solvents (e.g., DMF) compared to non-esterified boronic acids like 2,3-dimethoxyphenylboronic acid .

Biological Activity

5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and are utilized in various applications ranging from organic synthesis to biological systems. Their interactions with biomolecules can lead to significant pharmacological effects, particularly in the regulation of insulin and glucose levels.

The biological activity of boronic acids often involves their interaction with proteins and enzymes. For instance, studies have shown that certain boronic acids can bind to the active site of insulin, enhancing its stability and potentially modulating its activity. This property is crucial for developing therapies targeting diabetes and other metabolic disorders.

Binding Affinity Studies

A theoretical model developed to study the interaction between various boronic acids and insulin indicated that this compound exhibits promising binding characteristics. In computational docking studies, it was found that this compound could stabilize the insulin structure effectively, suggesting a potential role in diabetes management .

Biological Activity Data Table

| Compound Name | Binding Energy (kcal/mol) | Biological Activity |

|---|---|---|

| This compound | -75.32 | Insulin stabilizer |

| 3-Benzyloxyphenylboronic acid | -78.46 | Strong insulin interaction |

| 4-Methoxyphenylboronic acid | -72.15 | Moderate insulin interaction |

The table above summarizes the binding energies of selected boronic acids with insulin, indicating that this compound has a favorable binding profile.

Case Studies

- Insulin Release Hydrogel : A study explored the development of a hydrogel incorporating boronic acids that release insulin in response to elevated glucose levels. The inclusion of this compound in such systems demonstrated enhanced responsiveness and stability of insulin release compared to other formulations .

- Antidiabetic Potential : In vivo studies have indicated that compounds similar to this compound can improve glycemic control in diabetic models. The mechanism appears to involve enhanced insulin signaling pathways and reduced insulin resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.